methanamine, N-(2,2-dimethylpropylidene)-
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Overview
Description
Methanamine, N-(2,2-dimethylpropylidene)- is an organic compound with the molecular formula C6H13N It is a derivative of methanamine, where the nitrogen atom is bonded to a 2,2-dimethylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-(2,2-dimethylpropylidene)- can be synthesized through several methods. One common approach involves the reaction of methanamine with 2,2-dimethylpropanal under acidic or basic conditions . The reaction typically proceeds via a condensation mechanism, forming the imine product.
Industrial Production Methods
In industrial settings, the production of methanamine, N-(2,2-dimethylpropylidene)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(2,2-dimethylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction typically produces the corresponding amine .
Scientific Research Applications
Methanamine, N-(2,2-dimethylpropylidene)- has several applications in scientific research:
Mechanism of Action
The mechanism by which methanamine, N-(2,2-dimethylpropylidene)- exerts its effects involves interactions with molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophiles, influencing various biochemical processes . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methanamine, N-(2,2-dimethylpropylidene)-, N-oxide: This compound is an oxidized derivative with different chemical properties.
Methanamine, N-(2,2-dimethylpropylidene)-, N-oxide, (Z)-: Another oxidized form with distinct stereochemistry.
Uniqueness
Methanamine, N-(2,2-dimethylpropylidene)- is unique due to its specific structural configuration and reactivity.
Properties
CAS No. |
26029-56-1 |
---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N,2,2-trimethylpropan-1-imine |
InChI |
InChI=1S/C6H13N/c1-6(2,3)5-7-4/h5H,1-4H3 |
InChI Key |
PXHKEAWDVXYEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=NC |
Origin of Product |
United States |
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